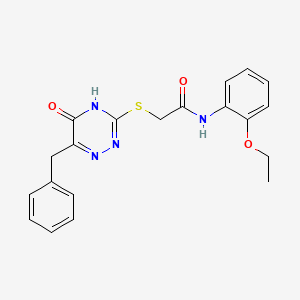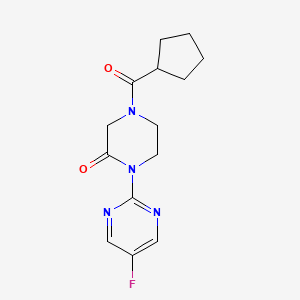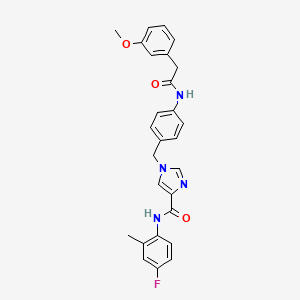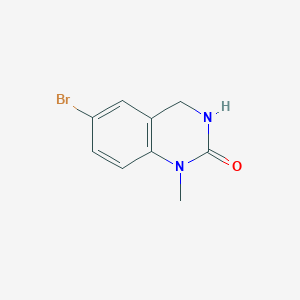![molecular formula C18H17N3 B2627596 8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline CAS No. 478258-63-8](/img/structure/B2627596.png)
8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline” is a chemical compound with the CAS Number: 478258-63-8. It has a molecular weight of 275.35 and its IUPAC name is (1E)-1-(4-methylphenyl)ethanone 8-quinolinylhydrazone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,20-21H,2H2,1H3. This indicates that the compound has a quinoline ring attached to a hydrazone group, which is further connected to a 4-methylphenyl group .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds structurally related to 8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline often focuses on their synthesis and the exploration of their crystal structures. For instance, studies have detailed the synthesis and X-ray crystallography of Schiff base compounds derived from hydrazinyl quinolines, highlighting the influence of different substituents on the molecular and crystal structure, as well as their interactions, such as π-stacking and hydrogen bonding (Jasinski et al., 2010). This research underlines the importance of these compounds in understanding molecular conformations and interactions that could be pivotal in drug design and material science.
Antimicrobial and Antitumor Properties
Compounds structurally similar or related to 8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline have been synthesized and evaluated for their potential biological activities. For example, quinoline derivatives have been assessed for their antimicrobial efficacy, demonstrating significant activity against various bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents (Holla et al., 2006). Furthermore, some derivatives have shown antitumor activities, suggesting their applicability in cancer research and treatment options (Easmon et al., 2006).
Pharmacological Studies
Phthalimidoxy substituted quinoline derivatives have been synthesized and their pharmacological properties evaluated, uncovering potential biological activities that could be beneficial in developing new therapeutic agents (Bhambi et al., 2010). These studies are crucial in the discovery of new drugs, especially for conditions lacking effective treatments.
Polymorphism and Stability
Research has also focused on the polymorphic forms of related compounds, studying their stability and molecular arrangement in different crystalline forms. Such studies are essential for pharmaceutical applications, where the polymorphic form can significantly affect a drug's stability, solubility, and bioavailability (Kubicki et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,21H,1-2H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXUWYKCQKFROW-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=CC=CC3=C2N=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2627520.png)


![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2627523.png)
![3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine](/img/structure/B2627524.png)

![1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2627527.png)
![Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2627529.png)
![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3,4-dimethylbenzamide](/img/structure/B2627530.png)

![1-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2627534.png)
![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2627535.png)